1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene
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Overview
Description
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom, a sec-butoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene typically involves the bromination of 4-methylbenzene followed by the introduction of the sec-butoxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The sec-butoxy group can be introduced through a nucleophilic substitution reaction using sec-butyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a simpler hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and sec-butoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene: Similar structure but with the methyl group in a different position.
1-(2-Bromo-1-(sec-butoxy)ethyl)-2-fluorobenzene: Contains a fluorine atom instead of a methyl group.
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene: Contains a methoxy group instead of a methyl group.
Uniqueness
1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H19BrO |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(2-bromo-1-butan-2-yloxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-4-11(3)15-13(9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9H2,1-3H3 |
InChI Key |
OVIIAVOUFUTPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(CBr)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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